2-[2-(Benzyloxy)ethoxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
InChI Key |
RWIXRDGGAOWECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2N |
Origin of Product |
United States |
Chemical Reactivity and Transformative Utility of 2 2 Benzyloxy Ethoxy Aniline
Role as a Primary Amine Nucleophile in Organic Transformations
The primary amino group (-NH₂) in 2-[2-(Benzyloxy)ethoxy]aniline serves as a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, making it a key functional group for the construction of more complex molecular architectures. This nucleophilicity is the foundation for many of the derivatization and cyclization reactions discussed in the subsequent sections. For instance, primary amines can react with alkylating agents like alkyl halides or benzyl (B1604629) halides to form secondary or tertiary amines google.com.
Derivatization Pathways of the Amino Functionality
The amino group of this compound is readily derivatized, allowing for the introduction of various functional groups and the synthesis of a diverse array of compounds.
The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields stable amide compounds. This transformation, known as N-acylation, is a fundamental reaction in organic synthesis. The synthesis of amides can be achieved through various methods, including coupling reactions facilitated by reagents that activate the carboxylic acid. Amide derivatives are prevalent in many biologically active molecules and functional materials sphinxsai.comresearchgate.netsci-hub.se.
Similarly, carbamates can be synthesized from this compound by its reaction with chloroformates or isocyanates. Carbamates are key functional groups in pharmaceuticals and agrochemicals, and also serve as protecting groups for amines in multi-step syntheses. Modern methods for carbamate synthesis include reactions involving carbon dioxide as a C1 building block, offering a greener alternative to traditional routes organic-chemistry.orgnih.gov.
Table 1: Representative Amide and Carbamate Synthesis Reactions
| Reactant for Amino Group | Product Functional Group | General Reaction Conditions |
|---|---|---|
| Acyl Chloride/Carboxylic Acid | Amide | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) |
| Isocyanate | Urea/Carbamate | Inert solvent (e.g., toluene, THF) |
| Chloroformate | Carbamate | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM) |
This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties researchgate.netderpharmachemica.comedu.krdajgreenchem.comresearchgate.netstackexchange.com. The formation of the C=N double bond is a reversible process, which can be driven to completion by removing water from the reaction mixture.
Table 2: Synthesis of Imines from Primary Amines
| Carbonyl Compound | Product | Catalyst/Conditions |
|---|---|---|
| Aldehyde (R-CHO) | Imine (Schiff Base) | Acid or base catalysis, removal of water |
| Ketone (R₂C=O) | Imine (Schiff Base) | More stringent conditions than aldehydes, specific catalysts may be needed derpharmachemica.com |
The nitrogen atom of this compound can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to yield secondary and tertiary amines. N-alkylation is a fundamental process for the synthesis of a wide range of fine chemicals and pharmaceutical intermediates rsc.org. The reaction conditions can be controlled to favor mono- or di-alkylation. Catalytic methods, including those employing manganese or palladium complexes, have been developed for the N-alkylation of anilines with alcohols in a more sustainable manner researchgate.netnih.govresearchgate.net.
While the amino group is the primary site of alkylation, the aromatic ring can also undergo alkylation under specific conditions, typically through Friedel-Crafts type reactions. However, the directing effect of the amino and alkoxy groups would favor substitution at the ortho and para positions relative to these substituents. Recent methods have focused on achieving high selectivity for para-C-H alkylation of anilines using specific catalysts le.ac.uk.
Participation in Heterocyclic Synthesis
The structural features of this compound, namely the presence of a nucleophilic amino group and an activated aromatic ring, make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Quinolones: Quinolone and its derivatives are an important class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of quinolones can be achieved through various methods, including the Conrad-Limpach reaction, which involves the reaction of an aniline (B41778) with a β-ketoester followed by thermal cyclization nih.gov. Palladium-catalyzed C-H bond activation and cyclization cascades of anilines also provide a modern route to quinolinone derivatives organic-chemistry.org.
Indoles: The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals. While there are many methods for indole synthesis, those involving anilines as starting materials are common. For example, the Fischer indole synthesis, though not directly applicable to aniline itself without prior derivatization into a hydrazine, highlights the importance of the aniline motif. More direct methods include palladium-catalyzed coupling of 2-iodoanilines with terminal alkynes followed by cycloaddition rsc.org. The reaction of an appropriately substituted aniline with an α-bromo ketone can also lead to the formation of the indole ring system google.com.
Azetidinones: Azetidin-2-ones, also known as β-lactams, are a class of four-membered heterocyclic compounds famous for their presence in penicillin and cephalosporin antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of β-lactams mdpi.com. The imine can be pre-formed from the condensation of an aniline, such as this compound, with an aldehyde. The subsequent reaction with a ketene, often generated in situ from an acyl chloride and a tertiary amine, yields the azetidinone ring nih.govtroindia.inglobalresearchonline.netderpharmachemica.com.
Table 3: Heterocyclic Systems Synthesized from Aniline Derivatives
| Heterocyclic System | General Synthetic Strategy | Key Reactants with Aniline Derivative |
|---|---|---|
| Quinolones | Conrad-Limpach reaction; Pd-catalyzed annulation | β-Ketoesters; Alkynes |
| Indoles | Fischer synthesis (via hydrazone); Pd-catalyzed cyclization | α-Haloketones; Alkynes |
| Azetidinones | Staudinger [2+2] cycloaddition | Aldehyde (to form imine), then ketene (from acyl chloride) |
Reductive and Oxidative Transformations of the Aniline Moiety
The aniline functional group in this compound is susceptible to both reduction and oxidation, leading to a variety of important chemical transformations.
Reductive Transformations:
The primary reductive transformation of the aniline moiety itself is less common, as the amino group is already in a reduced state. However, reductive processes are crucial in the synthesis of the parent aniline from a nitro precursor. For instance, the catalytic hydrogenation of the corresponding nitrobenzene derivative is a standard method to produce the aniline. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, with hydrogen gas as the reducing agent.
Another important reductive process involving the aniline nitrogen is reductive amination. This reaction involves the condensation of the aniline with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to a secondary or tertiary amine. This transformation allows for the extension of the side chain at the nitrogen atom.
Oxidative Transformations:
The oxidation of anilines can lead to a range of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of azoxybenzenes, which can be further oxidized to azobenzenes and, under more vigorous conditions, to nitrobenzenes. Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids, and metal-based oxidants.
Electrochemical oxidation is another powerful tool for transforming anilines. Anodic oxidation can lead to the formation of radical cations, which can then undergo various coupling reactions to form dimers and polymers. The specific products of electrochemical oxidation are highly dependent on the solvent, electrolyte, and electrode material used.
The table below summarizes potential reductive and oxidative transformations of the aniline moiety in this compound, based on general knowledge of aniline chemistry.
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| 1-(2-(Benzyloxy)ethoxy)-2-nitrobenzene | H₂, Pd/C | This compound | Reduction |
| This compound | RCHO, NaBH₃CN | N-alkyl-2-[2-(Benzyloxy)ethoxy]aniline | Reductive Amination |
| This compound | H₂O₂ | 2,2'-bis(2-(benzyloxy)ethoxy)azoxybenzene | Oxidation |
| This compound | Anodic Oxidation | Dimerized/Polymerized Products | Oxidative Coupling |
This table is illustrative and based on general chemical principles, as specific data for this compound is not available.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the specific functional groups present in a molecule by probing the vibrations of its chemical bonds.
The FT-IR spectrum of 2-[2-(Benzyloxy)ethoxy]aniline is characterized by a series of absorption bands that confirm the presence of its key functional groups: the primary amine (–NH₂), the aromatic rings, the ether linkages (C–O–C), and the aliphatic chains.
N–H Stretching: The primary aromatic amine group gives rise to two characteristic stretching vibration bands in the region of 3300-3500 cm⁻¹. wikieducator.org One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds.
C–H Stretching: Aromatic C–H stretching vibrations are typically observed as a group of bands above 3000 cm⁻¹. In contrast, the aliphatic C–H stretching vibrations from the methylene (B1212753) (–CH₂) groups of the ethoxy and benzyloxy moieties appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: The presence of two benzene (B151609) rings is confirmed by sharp absorption bands in the 1450-1600 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within an aromatic system.
N–H Bending: The scissoring vibration of the primary amine group typically appears around 1600-1650 cm⁻¹. wikieducator.org
C–O Stretching: The ether linkages are identified by strong C–O–C stretching bands. The aryl-alkyl ether (Ar–O–CH₂) linkage is expected to show an asymmetric stretch around 1230-1270 cm⁻¹, while the alkyl-alkyl ether (CH₂–O–CH₂) shows a strong band around 1100-1150 cm⁻¹.
C–N Stretching: The stretching vibration for the aromatic C–N bond is typically found in the 1250-1335 cm⁻¹ range. wikieducator.org
Aromatic C–H Bending: Out-of-plane (o.o.p.) C–H bending vibrations in the 730-770 cm⁻¹ region are indicative of ortho-disubstitution on the aniline (B41778) ring.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620 - 1600 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1270 - 1230 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1150 - 1100 | C-O Stretch | Alkyl-Alkyl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons of both rings, the protons of the two ether linkages, and the amine protons.
Aromatic Protons (Aniline Ring): The four protons on the ortho-substituted aniline ring will appear in the aromatic region (approx. 6.7-7.2 ppm). Due to the electron-donating effects of the amine and alkoxy groups, these protons are shielded and appear at relatively higher fields compared to benzene. They will exhibit a complex multiplet pattern due to spin-spin coupling.
Aromatic Protons (Benzyl Ring): The five protons of the monosubstituted benzyl (B1604629) ring are expected to appear as a multiplet in the range of 7.2-7.4 ppm.
Benzylic Protons (–O–CH₂–Ph): The two protons of the benzylic methylene group are adjacent to an oxygen atom and a phenyl ring, leading to a characteristic singlet signal around 4.6 ppm.
Ethoxy Protons (–O–CH₂–CH₂–O–): The four protons of the ethoxy bridge constitute an A₂B₂ system and are expected to appear as two distinct triplets around 3.8 ppm and 4.2 ppm. The methylene group closer to the aniline ring (–O–CH₂–Ar) is expected to be slightly more downfield than the one adjacent to the benzyloxy group (–O–CH₂–CH₂–O–Bn).
Amine Protons (–NH₂): The two amine protons typically appear as a broad singlet around 3.5-4.5 ppm. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.40 - 7.20 | Multiplet | 5H | Phenyl group of benzyl |
| 7.20 - 6.70 | Multiplet | 4H | Aniline aromatic ring |
| 4.60 | Singlet | 2H | -O-CH₂ -Ph |
| 4.20 | Triplet | 2H | Ar-O-CH₂ -CH₂- |
| 3.80 | Triplet | 2H | -CH₂-CH₂ -O-Bn |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
Aromatic Carbons: The molecule has 12 aromatic carbons. The carbon atoms attached to the electron-donating oxygen and nitrogen atoms (C-O and C-N) on the aniline ring will be significantly shielded. The ipso-carbon of the benzyl group will be the most downfield among the aromatic signals.
Aliphatic Carbons: Three distinct signals are expected for the aliphatic carbons. The benzylic carbon (–O–C H₂–Ph) and the two methylene carbons of the ethoxy linker (Ar–O–C H₂–C H₂–O–) will appear in the 65-75 ppm range. DEPT-135 experiments would show these three signals as positive peaks, confirming they are CH₂ groups.
Table 3: Predicted ¹³C NMR and DEPT Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
|---|---|---|
| 147.0 | No Signal | C -NH₂ (Aniline Ring) |
| 146.5 | No Signal | C -O (Aniline Ring) |
| 137.0 | No Signal | Ipso-C (Benzyl Ring) |
| 128.5 | Positive | Aromatic C H (Benzyl Ring) |
| 128.0 | Positive | Aromatic C H (Benzyl Ring) |
| 127.5 | Positive | Aromatic C H (Benzyl Ring) |
| 121.0 | Positive | Aromatic C H (Aniline Ring) |
| 118.0 | Positive | Aromatic C H (Aniline Ring) |
| 115.0 | Positive | Aromatic C H (Aniline Ring) |
| 112.0 | Positive | Aromatic C H (Aniline Ring) |
| 73.0 | Positive | -O-C H₂-Ph |
| 70.0 | Positive | Ar-O-C H₂-CH₂- |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net
Strong cross-peaks would be observed between the adjacent aromatic protons on the aniline ring.
Correlations would also be seen between the ortho, meta, and para protons of the benzyl ring.
A key correlation would be observed between the two methylene groups of the ethoxy linker (δ ~4.20 and δ ~3.80 ppm), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon atom that bears protons by linking the ¹H and ¹³C spectra. For instance, the proton signal at ~4.60 ppm would correlate with the carbon signal at ~73.0 ppm, assigning both to the benzylic –CH₂– group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. iium.edu.my
A key correlation would be expected from the benzylic protons (δ ~4.60 ppm) to the ipso-carbon of the benzyl ring (δ ~137.0 ppm) and the adjacent ethoxy carbon (δ ~69.0 ppm).
The protons of the aniline-linked methylene group (δ ~4.20 ppm) would show a three-bond correlation to the C-O carbon of the aniline ring (δ ~146.5 ppm).
The aromatic protons on the aniline ring would show correlations to their neighboring carbons, confirming the substitution pattern.
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions
UV-Visible spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic systems. The spectrum of this compound is dominated by the aniline chromophore.
Compared to benzene, which has absorption maxima around 204 nm and 256 nm, aniline exhibits a significant bathochromic (red) shift due to the electron-donating amino group (–NH₂) extending the conjugated system. uomustansiriyah.edu.iq The primary absorption band (π → π*) for aniline is typically observed around 280-290 nm. uomustansiriyah.edu.iq The presence of the second electron-donating group, the benzyloxyethoxy chain, at the ortho position is expected to cause a further, albeit smaller, red shift. The benzyloxy moiety itself contains a chromophore, but its absorption is likely to be masked by the more intense transitions of the aniline system.
Table 4: Predicted Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the electronic systems of its two aromatic rings: the aniline ring and the benzyl ring. The aniline chromophore, in particular, is known for characteristic absorptions in the UV region.
Generally, aniline exhibits two primary absorption bands: a strong, primary band (the E-band) around 230-240 nm and a weaker, secondary band (the B-band) around 280-290 nm, which arises from π → π* transitions within the benzene ring, modified by the electron-donating amino group (-NH₂). The presence of the benzyloxyethoxy substituent on the aniline ring at the ortho position is expected to modulate the precise wavelengths (λmax) and intensities of these absorptions. Solvents can also induce shifts in the absorption maxima (solvatochromism) due to differing interactions with the molecule's ground and excited states. While specific experimental data for this compound is not widely published, the expected absorption characteristics can be inferred from data on similar aniline derivatives.
Table 4.3.1a: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Expected Transition | Approximate λmax Range (nm) |
|---|---|---|
| Aniline Moiety (E-band) | π → π* | 230 - 250 |
| Aniline Moiety (B-band) | π → π* | 280 - 300 |
Note: The values presented are estimations based on the analysis of constituent chromophores and related aniline compounds. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₇NO₂, corresponding to a molecular weight of approximately 243.31 g/mol . In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 243.
The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ether linkages and the benzylic bond.
Predicted Fragmentation Pathways:
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-C bond between the benzyl ring and the ether oxygen, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation for benzyl ethers and results in one of the most stable carbocations, the tropylium (B1234903) ion.
Ether Bond Cleavage: Cleavage can occur at the other C-O bonds. For instance, cleavage alpha to the aniline ring could lead to a fragment corresponding to the loss of the benzyloxyethyl group.
Aniline-related Fragmentation: Aromatic amines can undergo characteristic fragmentation, such as the loss of a hydrogen atom (M-1) or the loss of HCN from the ring after rearrangement.
Table 4.4a: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 243 | [C₁₅H₁₇NO₂]⁺˙ | C₁₅H₁₇NO₂ | Molecular Ion (M⁺˙) |
| 136 | [C₈H₁₀NO]⁺ | C₈H₁₀NO | Fragment from cleavage between the two ether oxygens |
| 120 | [C₈H₈O]⁺˙ | C₈H₈O | Fragment from cleavage of the C-O bond adjacent to the aniline ring |
X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination
X-ray diffraction crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, were such an analysis performed on a suitable single crystal, it would yield invaluable structural data. The analysis would confirm the atomic connectivity and reveal the molecule's preferred conformation. Key parameters that would be determined include:
Planarity: The degree of planarity of the aniline and benzyl rings would be quantified.
Intermolecular Interactions: The crystal packing would be elucidated, revealing any hydrogen bonding (e.g., involving the amine N-H), π–π stacking between the aromatic rings, or weaker van der Waals interactions that stabilize the crystal lattice.
Studies on structurally related molecules, such as derivatives of 2-amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, have demonstrated the power of this technique to characterize intramolecular hydrogen bonds and π–π stacking interactions that dictate molecular arrangement in the solid state.
Elemental Combustion Analysis for Empirical Formula Confirmation
Elemental combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition and purity.
For this compound, the molecular formula is C₁₅H₁₇NO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This technique serves as a crucial checkpoint in chemical synthesis to validate that the isolated product has the correct empirical formula.
Table 4.6a: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 243.31 | 74.05% |
| Hydrogen | H | 1.008 | 243.31 | 7.04% |
| Nitrogen | N | 14.007 | 243.31 | 5.76% |
Note: Experimental values for a purified sample are expected to be within ±0.4% of the theoretical values to be considered a confirmation of the empirical formula.
Computational and Theoretical Investigations of 2 2 Benzyloxy Ethoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of electronic structure and the prediction of chemical behavior. These methods solve the Schrödinger equation for a molecule to determine its energy and wavefunction, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. scispace.comirjweb.com DFT calculations are used to optimize molecular geometries, determine electronic and thermodynamic properties, and simulate spectroscopic data. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies on aniline (B41778) derivatives and other organic systems. scispace.commaterialsciencejournal.org
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comscirp.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com
For 2-[2-(Benzyloxy)ethoxy]aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating capacity. The LUMO would likely be distributed over the aromatic rings. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. scirp.org
Table 1: Illustrative Frontier Molecular Orbital Energies for an Aniline Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Note: This table presents typical values for molecules with similar functional groups, as specific computational results for this compound are not available.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. ijarset.com It illustrates the electrostatic potential on the molecule's surface, allowing for the prediction of regions susceptible to electrophilic and nucleophilic attack. thaiscience.info Regions with negative potential (typically colored red or yellow) are electron-rich and are targets for electrophiles, while regions with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. ijarset.comresearchgate.net
In an MEP map of this compound, the most negative potential would be concentrated around the electronegative oxygen atoms of the ether linkages and the nitrogen atom of the amino group. These areas represent the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interactions. researchgate.net
DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. materialsciencejournal.org By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental spectra to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. researchgate.netresearchgate.net The agreement between calculated and experimental frequencies serves to validate both the computational model and the experimental structural assignment. mdpi.comnih.gov For complex molecules, theoretical calculations are often essential for an accurate interpretation of the vibrational spectrum. materialsciencejournal.org
For this compound, key vibrational modes would include the N-H stretching of the aniline group, C-O-C stretching of the ether linkages, and various C-H and C=C stretching and bending modes of the aromatic rings.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |
| N-H Asymmetric Stretch | -NH2 | ~3500 |
| N-H Symmetric Stretch | -NH2 | ~3400 |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 |
| Aliphatic C-H Stretch | -CH2- | 2900 - 3000 |
| C=C Aromatic Stretch | Ar C=C | 1500 - 1600 |
| C-N Stretch | Ar-N | ~1280 |
| C-O-C Asymmetric Stretch | Ether | 1230 - 1280 |
Note: This table provides representative frequency ranges based on DFT calculations for similar compounds. materialsciencejournal.orgresearchgate.net Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful technique for chemical structure elucidation. nih.govidc-online.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data can confirm a proposed structure, help assign ambiguous signals, or even lead to the revision of an incorrect structural assignment. mdpi.comnih.gov The accuracy of these predictions has made them an indispensable tool in modern organic chemistry. nih.gov
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| Ha | 7.25 | 7.22 | -0.03 |
| Hb | 6.80 | 6.85 | +0.05 |
| Hc | 4.50 | 4.48 | -0.02 |
| Hd | 4.15 | 4.19 | +0.04 |
| NH2 | 3.80 | 3.75 | -0.05 |
Note: This table illustrates how calculated and experimental NMR data would be compared for structural validation. The labels (Ha, etc.) refer to specific protons in the molecular structure.
Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated within the framework of conceptual DFT. rasayanjournal.co.in These descriptors provide quantitative measures of a molecule's reactivity and stability. irjweb.com
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. irjweb.com
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.comijarset.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it quantifies the capacity of a molecule to accept electrons. ekb.eg
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. irjweb.com
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η. rasayanjournal.co.in
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding reaction mechanisms. rasayanjournal.co.in
Table 4: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.8 | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.5 | Energy released when an electron is added. |
| Chemical Potential (μ) | (I + A) / 2 | -3.65 | Tendency of electrons to escape. |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / 2η | 0.23 | Capacity to accept electrons. |
| Electrophilicity Index (ω) | μ² / 2η | 3.10 | Propensity to act as an electrophile. |
Note: Values are calculated based on hypothetical HOMO/LUMO energies and serve as an example of the data obtained from such an analysis.
Density Functional Theory (DFT) Applications
Population and Bonding Analysis (e.g., Mulliken, NPA, NBO)
Population analysis methods are employed to partition the total electron density of a molecule among its constituent atoms, providing calculated atomic charges. These charges offer insights into the electrostatic potential, reactivity, and intermolecular interactions.
Mulliken Population Analysis is a widely used method due to its computational simplicity. It partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals. While useful, Mulliken charges are known to be highly dependent on the basis set used in the calculation. For aniline derivatives, the nitrogen atom of the amino group typically exhibits a negative Mulliken charge, indicating its electron-donating nature, while the attached hydrogen atoms are positive. The carbon atom attached to the nitrogen shows a positive charge, and the charges around the aromatic ring alternate, reflecting the electronic effects of the amino group.
Natural Population Analysis (NPA) , which is part of the Natural Bond Orbital (NBO) scheme, often provides a more robust description of electron distribution that is less sensitive to the basis set. NPA derives charges from the occupancies of the natural atomic orbitals.
Natural Bond Orbital (NBO) Analysis offers a deeper understanding of bonding interactions, charge transfer, and hyperconjugative effects within the molecule. This method localizes the molecular wavefunction into orbitals that resemble classical Lewis structures (bonds, lone pairs, core orbitals). A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory, which calculates the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
For a molecule like this compound, significant NBO interactions would include:
Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aniline ring (nN → π*C-C), which is characteristic of the resonance effect of the amino group.
The magnitude of the E(2) energy is proportional to the strength of the interaction. Larger E(2) values indicate more significant charge transfer and stabilization.
Interactive Data Table: Illustrative Mulliken Atomic Charges for a Substituted Aniline Derivative
The following table presents calculated Mulliken charges for 2,4,6-trichloroaniline, offering a representative example of charge distribution in a substituted aniline as determined by Density Functional Theory (DFT) calculations.
| Atom | Charge (e) |
| N4 | -0.807741 |
| Cl1 | 0.093723 |
| Cl2 | 0.093723 |
| Cl3 | 0.085283 |
| C (ring) | Varies |
| H (amine) | Positive |
| H (ring) | Positive |
| Data is illustrative and based on calculations for a related aniline derivative. |
Interactive Data Table: Example NBO Second-Order Perturbation Stabilization Energies (E(2))
This table illustrates typical donor-acceptor interactions and their stabilization energies (in kcal/mol) that would be relevant in analyzing the electronic structure of molecules containing aniline and ether functionalities.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C1-C6) | ~50-60 | Resonance |
| LP (1) O | σ* (C-C) | ~2-5 | Hyperconjugation |
| σ (C-H) | σ* (C-N) | ~1-3 | Hyperconjugation |
| π (C2-C3) | π* (C4-C5) | ~15-20 | π-delocalization |
| Values are representative estimates for analogous systems and highlight the types of interactions analyzed. |
Conformational Analysis and Stability Studies
The flexibility of this compound, arising from several rotatable single bonds (C-C, C-O, C-N), results in a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer. Conformational analysis aims to identify these stable structures and the energy barriers that separate them.
The C-O-C-C and O-C-C-N torsions within the ethoxyaniline moiety.
The C-C-O-C torsion of the ether linkage.
The C-O-CH₂-Ph torsion of the benzyloxy group.
Computational methods, such as systematic scans of the PES, can be performed where dihedral angles are rotated incrementally, and the energy is calculated at each step. This allows for the identification of low-energy conformers and the transition states connecting them. The relative stability of different conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions. For instance, conformations that minimize steric clashes between the bulky benzyloxy group and the aniline ring are expected to be more stable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). researchgate.net
Exploration of Conformational Landscape and Flexibility
An MD simulation of this compound, typically in a solvent box of water or another relevant solvent, would reveal how the molecule explores its conformational landscape at a given temperature. github.io The trajectory generated from the simulation can be analyzed to understand the flexibility of different parts of the molecule.
Key metrics from such an analysis include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure (e.g., the initial minimized structure). A plateau in the RMSD plot can indicate that the simulation has reached equilibrium. stackexchange.com
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of each individual atom or residue around its average position. stackexchange.com Higher RMSF values for the ethoxy and benzyloxy chains would indicate greater flexibility compared to the more rigid aniline ring.
Simulation of Intermolecular Interactions in Condensed Phases
MD simulations are particularly valuable for studying how this compound interacts with solvent molecules or other solutes in a condensed phase. In an aqueous environment, the simulation would show the formation and dynamics of hydrogen bonds between the amine and ether oxygen atoms (as acceptors) and water molecules (as donors). The aniline ring and the benzyl (B1604629) group would primarily engage in hydrophobic and π-π stacking interactions. Understanding these interactions is crucial for predicting solubility, partitioning behavior, and how the molecule might bind to a biological target.
In Silico Approaches for Reaction Mechanism Elucidation and Prediction of Outcomes
Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or potential metabolic degradation. A common reaction for ethers is acidic cleavage. figshare.com
For example, the cleavage of the ether bonds in this compound by a strong acid like HBr or HI could be modeled. Quantum mechanical calculations can be used to map the reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. The calculated activation energy (the energy barrier of the transition state) can predict the reaction rate and feasibility. Such studies could determine, for instance, whether the benzylic ether or the ethoxy ether is more susceptible to cleavage under certain conditions. DFT calculations have been successfully used to elucidate the mechanisms of base-catalyzed ether cleavage in complex molecules like lignin, providing precedent for such an approach. ijprajournal.com
Computational Support for Ligand Design and Molecular Recognition Studies
The structure of this compound, containing both hydrogen bond donors/acceptors and aromatic rings, makes it an interesting scaffold for ligand design in medicinal chemistry. Computational techniques are indispensable in this area.
Molecular Docking is a primary tool used to predict the preferred binding orientation of a ligand to a protein or other macromolecular target. ijper.org In a typical docking study, a library of compounds, which could include derivatives of this compound, would be computationally screened against the binding site of a target enzyme or receptor. The docking algorithm samples various conformations and orientations of the ligand and scores them based on a force field that estimates the binding affinity (e.g., Glide score, docking score). scienceforecastoa.comjscimedcentral.comnih.gov Lower scores generally indicate a more favorable predicted binding interaction. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding and can guide the synthesis of more potent inhibitors.
Interactive Data Table: Illustrative Molecular Docking Scores for Aniline Derivatives
The following table shows representative docking results for a series of aniline derivatives against a hypothetical enzyme target. The Glide Score is a measure of the predicted binding affinity, with more negative values indicating stronger binding.
| Compound ID | Glide Score (kcal/mol) | Key Predicted Interactions |
| Derivative 1a | -8.06 | H-bond with Serine, π-π stacking with Phenylalanine |
| Derivative 1b | -7.50 | H-bond with Aspartate |
| Derivative 1c | -6.79 | Hydrophobic interactions in binding pocket |
| Derivative 1d | -6.35 | H-bond with backbone carbonyl |
| Standard Drug | -5.24 | H-bond with Serine |
| Data is for illustrative purposes, based on published studies of various aniline derivatives against different targets, to demonstrate the type of output from docking studies. scienceforecastoa.comjscimedcentral.com |
These computational approaches provide a detailed, atomistic view of this compound, from its fundamental electronic properties to its dynamic behavior and potential as a building block for functional molecules.
Advanced Applications in Complex Molecular Synthesis and Design
Utilization as a Synthetic Precursor in Macrocyclic Chemistry
The synthesis of macrocycles, large ring-like molecules, often requires precursors with specific functionalities that can facilitate cyclization reactions. While direct research on the use of 2-[2-(Benzyloxy)ethoxy]aniline in macrocyclic chemistry is not extensively documented, its structural features are amenable to established macrocyclization strategies. For instance, the amine group can be readily functionalized to introduce reactive arms that can undergo ring-closing reactions.
One common approach to synthesizing macrocycles is through templated reactions, where a metal ion or other species helps to organize the linear precursor into a conformation that favors cyclization. The ether oxygens and the aniline (B41778) nitrogen in this compound could potentially coordinate with a template ion, pre-organizing the molecule for a subsequent ring-closing reaction.
A prominent class of macrocycles is crown ethers, which are known for their ability to selectively bind cations. The synthesis of functionalized crown ethers can be achieved through templated macrocyclization using pre-functionalized starting materials. nih.gov The structural unit of this compound, with its flexible ethoxy chain and aromatic ring, is a suitable candidate for incorporation into crown ether frameworks.
Integration into Ligand Architectures for Catalytic Systems
The development of new catalytic systems often relies on the design of sophisticated ligands that can coordinate with a metal center and modulate its reactivity. The aniline moiety in this compound provides a convenient point for the synthesis of such ligands. For example, the amine group can be converted into an imine through condensation with an aldehyde or ketone, yielding a Schiff base ligand. Schiff base complexes of transition metals are widely studied for their catalytic activities in various organic transformations.
Furthermore, the integration of this compound into more complex ligand architectures, such as N-heterocyclic carbenes (NHCs), is a promising area of research. rutgers.edu NHCs are highly valued ligands in homogeneous catalysis due to their strong sigma-donating properties, which stabilize the metal center and promote catalytic activity. rutgers.edu The synthesis of NHC ligands often starts from aniline derivatives, highlighting the potential of this compound in this field.
The table below illustrates the types of catalytic reactions where ligands derived from aniline precursors have been successfully employed.
| Catalyst Type | Ligand Class | Metal Center | Application |
| Homogeneous Catalyst | Schiff Base | Copper | Chan-Lam Coupling Reactions |
| Homogeneous Catalyst | N-Heterocyclic Carbene | Ruthenium | Hydrogen-Borrowing Alkylation |
| Homogeneous Catalyst | Phosphino-amine | Ruthenium | Amine Alkylation |
This table presents examples of catalytic systems based on aniline-derived ligands, indicating the potential applications for ligands synthesized from this compound.
Building Block for the Construction of Functional Organic Materials
Functional organic materials are a class of materials with specific electronic, optical, or magnetic properties, making them suitable for applications in areas such as electronics and photonics. The synthesis of these materials often involves the polymerization or assembly of well-defined molecular building blocks.
Aniline and its derivatives are key monomers in the synthesis of conducting polymers, such as polyaniline. vt.edu These materials exhibit electrical conductivity upon doping and have potential applications in sensors, batteries, and anti-corrosion coatings. The polymerization of aniline typically proceeds through chemical or electrochemical oxidation. vt.edu The presence of the benzyloxyethoxy substituent on the aniline ring of 2-[2-(Benzyloxy)ethoxy)aniline could influence the solubility, processability, and electronic properties of the resulting polymer.
The synthesis of functional prepolymers and block copolymers is another avenue where this compound could be employed. vt.edumdpi.com For instance, it could be incorporated into poly(2-oxazoline)s, a class of polymers with tunable properties and applications in the biomedical field. mdpi.comresearchgate.net
Strategic Intermediate in the Design and Synthesis of Chemically Diverse Scaffolds
In drug discovery and medicinal chemistry, the synthesis of compound libraries with high scaffold diversity is crucial for identifying new bioactive molecules. nih.govbeilstein-journals.orgcam.ac.uk Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse and complex molecules from a common starting material. beilstein-journals.orgcam.ac.uknih.gov
The aniline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov The amino group of aniline serves as a versatile handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. nih.gov this compound, with its multiple functional groups, is an excellent starting point for DOS.
The flexible benzyloxyethoxy side chain can be modified or cleaved, while the aniline core can undergo various reactions to build diverse heterocyclic scaffolds. researchgate.net For example, the aniline nitrogen can participate in condensation reactions to form heterocycles like quinolines or benzimidazoles, which are common motifs in bioactive compounds. The ability to generate a variety of molecular frameworks from a single, readily accessible intermediate makes this compound a valuable tool in the quest for new therapeutic agents. cam.ac.uk
Q & A
Q. What are the established synthetic routes for 2-[2-(Benzyloxy)ethoxy]aniline, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and reduction steps. For example, a structurally similar aniline derivative, 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate, was synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by sequential reductions and substitutions . Key intermediates include nitrobenzaldehyde derivatives and halogenated ethoxy precursors. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-reduced amines or incomplete substitution.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, as it resolves impurities like unreacted precursors or oxidation byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the structure by identifying characteristic signals: the benzyloxy group (δ ~4.5 ppm for -OCH₂Ph) and the ethoxy-aniline backbone (δ ~3.7–4.1 ppm for -OCH₂CH₂O-). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 272.3 for C₁₅H₁₇NO₂) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and oxidation due to its aniline moiety. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways, such as hydrolysis of the ethoxy linkage or benzyl deprotection. Use stabilizers like ascorbic acid (0.1% w/w) to mitigate oxidative degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?
- Methodological Answer : Kinetic studies suggest that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency in biphasic systems (water/toluene). For example, a similar synthesis of 4-[2-(morpholin-4-yl)ethoxy]aniline achieved 85% yield by optimizing stoichiometry (1:1.2 molar ratio of halide to nucleophile) and reaction time (12–16 hr at 60°C) . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) minimizes byproducts.
Q. What advanced analytical techniques resolve discrepancies in purity data between HPLC and NMR for this compound?
- Methodological Answer : Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts). Couple HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify such impurities. For NMR, use quantitative ¹³C NMR with inverse-gated decoupling to detect low-abundance contaminants. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae of unknown peaks .
Q. What mechanistic insights explain the regioselectivity of substituents in derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculations reveal that electron-donating groups (e.g., benzyloxy) ortho to the ethoxy chain stabilize transition states via resonance effects. For example, in the synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives, the para position of the aniline ring is favored due to reduced steric hindrance and enhanced electronic activation . Experimental validation using Hammett plots (σ⁺ correlations) can quantify substituent effects.
Q. How do degradation pathways of this compound under acidic and basic conditions inform formulation strategies?
- Methodological Answer : Forced degradation studies (0.1M HCl/NaOH at 60°C for 24 hr) identify labile bonds. Under acidic conditions, hydrolysis of the ethoxy group generates 2-hydroxyaniline derivatives, while basic conditions promote benzyl deprotection. Use stability-indicating methods like UPLC-MS/MS to monitor degradation products. Formulate with enteric coatings (pH-sensitive polymers) to protect against gastric acid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
